molecular formula C8H8ClNO2 B11907106 1-Chloro-3,5-dimethyl-2-nitrobenzene

1-Chloro-3,5-dimethyl-2-nitrobenzene

Cat. No.: B11907106
M. Wt: 185.61 g/mol
InChI Key: MKRBHWVTZIIMIT-UHFFFAOYSA-N
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Description

1-Chloro-3,5-dimethyl-2-nitrobenzene is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, two methyl groups, and a nitro group. This compound is typically a solid at room temperature and is used as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3,5-dimethyl-2-nitrobenzene can be synthesized through the nitration of 1-chloro-3,5-dimethylbenzene. . The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the desired nitro compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The raw materials, including 1-chloro-3,5-dimethylbenzene, nitric acid, and sulfuric acid, are fed into the reactor, and the product is continuously extracted and purified.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3,5-dimethyl-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with Pd/C catalyst or SnCl2 in HCl.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.

Major Products Formed:

    Reduction: 1-Amino-3,5-dimethyl-2-nitrobenzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloro-3,5-dimethyl-2-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-3,5-dimethyl-2-nitrobenzene primarily involves its reactivity due to the presence of the nitro group and the chlorine atom. The nitro group is an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. The chlorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by a nucleophile .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-3,5-dimethyl-2-nitrobenzene is unique due to the specific arrangement of its substituents, which influences its reactivity and makes it suitable for specific synthetic applications that other similar compounds may not be able to achieve.

Properties

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

1-chloro-3,5-dimethyl-2-nitrobenzene

InChI

InChI=1S/C8H8ClNO2/c1-5-3-6(2)8(10(11)12)7(9)4-5/h3-4H,1-2H3

InChI Key

MKRBHWVTZIIMIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C

Origin of Product

United States

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